molecular formula C18H22N2OS2 B2559520 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-23-1

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2559520
CAS No.: 895461-23-1
M. Wt: 346.51
InChI Key: AUUYNRQEPLFOAP-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d]thiazole core, which is known for its biological activity and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes .

Mode of Action

This compound: activates NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1) . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent degradation . By interfering with the KEAP1’s Kelch domain, the compound prevents NRF2 degradation, leading to its accumulation and activation .

Biochemical Pathways

The activation of NRF2 by This compound affects various biochemical pathways. NRF2 activation leads to the transcription of numerous antioxidant response element-dependent genes, including NQO1 and HO-1 . These genes play a crucial role in the cellular defense against oxidative stress .

Pharmacokinetics

The ADME properties of This compound The compound has been found to be metabolically stable in human, rat, and mouse liver microsomes . This suggests that the compound may have good bioavailability.

Result of Action

The activation of NRF2 by This compound results in anti-inflammatory activity. The compound has been shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is stable at room temperature and can dissolve in some polar solvents such as methanol and ethanol . This suggests that the compound’s action might be influenced by the solvent environment and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsCommon reagents used in these reactions include thionyl chloride, p-toluenesulfonyl chloride, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, including amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several scientific research applications:

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c1-12-3-6-14(7-4-12)22-10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)23-18/h3-4,6-7,13H,5,8-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUYNRQEPLFOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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